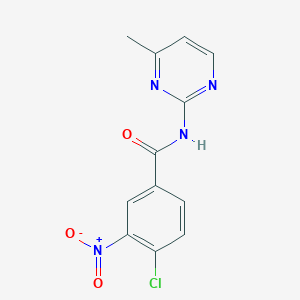![molecular formula C17H16N2O4 B14937695 4-{[3-(Acetylamino)phenyl]carbamoyl}phenyl acetate](/img/structure/B14937695.png)
4-{[3-(Acetylamino)phenyl]carbamoyl}phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-(ACETYLAMINO)ANILINO]CARBONYL}PHENYL ACETATE is an organic compound that features an acetylamino group attached to an aniline moiety, which is further connected to a phenyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(ACETYLAMINO)ANILINO]CARBONYL}PHENYL ACETATE typically involves the following steps:
Acetylation of Aniline: Aniline is first acetylated using acetic anhydride in the presence of a base such as pyridine to form N-acetylaniline.
Coupling Reaction: The N-acetylaniline is then coupled with 4-aminobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the intermediate product.
Esterification: The intermediate product is esterified with acetic acid in the presence of a catalyst such as sulfuric acid to yield 4-{[3-(ACETYLAMINO)ANILINO]CARBONYL}PHENYL ACETATE.
Industrial Production Methods
In an industrial setting, the production of 4-{[3-(ACETYLAMINO)ANILINO]CARBONYL}PHENYL ACETATE may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(ACETYLAMINO)ANILINO]CARBONYL}PHENYL ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The acetylamino group can undergo nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-{[3-(ACETYLAMINO)ANILINO]CARBONYL}PHENYL ACETATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[3-(ACETYLAMINO)ANILINO]CARBONYL}PHENYL ACETATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can influence various biochemical pathways, potentially leading to therapeutic effects or biological responses.
Comparison with Similar Compounds
4-{[3-(ACETYLAMINO)ANILINO]CARBONYL}PHENYL ACETATE can be compared with similar compounds such as:
N-Acetylaniline: Similar in structure but lacks the phenyl acetate group.
4-Aminobenzoic Acid: Contains the amino and carboxyl groups but lacks the acetylamino and phenyl acetate groups.
Phenyl Acetate: Contains the phenyl acetate group but lacks the acetylamino and aniline moieties.
The uniqueness of 4-{[3-(ACETYLAMINO)ANILINO]CARBONYL}PHENYL ACETATE lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16N2O4 |
|---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
[4-[(3-acetamidophenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C17H16N2O4/c1-11(20)18-14-4-3-5-15(10-14)19-17(22)13-6-8-16(9-7-13)23-12(2)21/h3-10H,1-2H3,(H,18,20)(H,19,22) |
InChI Key |
YRBGAGMHHBLJQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(azepan-1-ylmethyl)-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one](/img/structure/B14937616.png)
![2-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B14937620.png)
![5-oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B14937635.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3,5-dinitrobenzamide](/img/structure/B14937643.png)
![4-({3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}amino)butanoic acid](/img/structure/B14937648.png)

![2-{[3-(butyrylamino)benzoyl]amino}-N-(4-methylbenzyl)benzamide](/img/structure/B14937666.png)

![(2E)-N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14937674.png)
![Dimethyl 2-{[(phenylsulfonyl)acetyl]amino}benzene-1,4-dicarboxylate](/img/structure/B14937679.png)

![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)propanamide](/img/structure/B14937688.png)
![2-(6-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B14937699.png)
![Methyl {[3-(thiophen-3-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate](/img/structure/B14937701.png)
